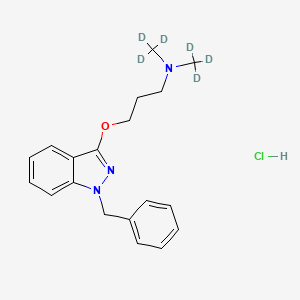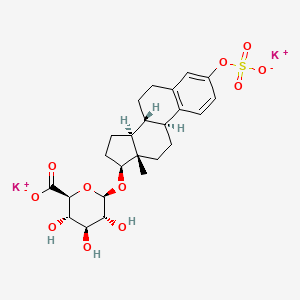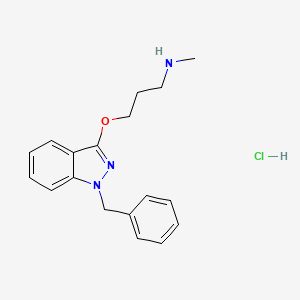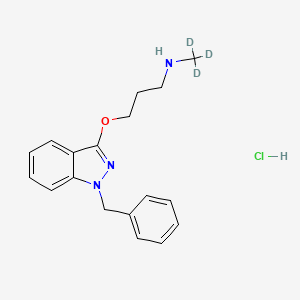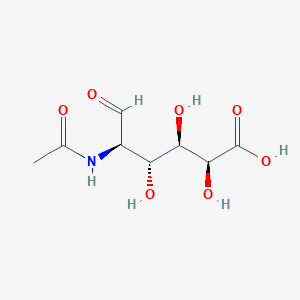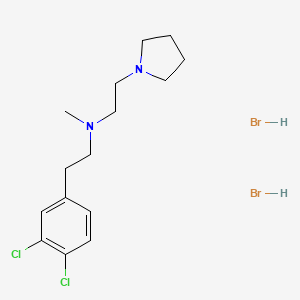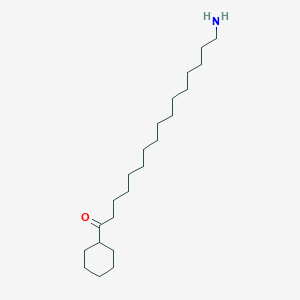
N-Cyclohexanecarbonylpentadecylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexanecarbonylpentadecylamine, also known as N-pentadecyl-cyclohexanecarboxamide, is a ketone . It is an inhibitor of N-Acylethanolamine hydrolyzing acid amidase (NAAA) with an IC50 of 4.5 μM . This compound can be used in the research of inflammation and pain .
Synthesis Analysis
The synthesis of N-Cyclohexanecarbonylpentadecylamine has been described in various scientific papers . The compound has been shown to inhibit the acid amidase from rat lung with an IC50 of 4.5 microM, without inhibiting FAAH at concentrations up to 100 microM . The inhibition was reversible and non-competitive .
Molecular Structure Analysis
The molecular formula of N-Cyclohexanecarbonylpentadecylamine is C22H43NO . The compound has a molecular weight of 337.6 g/mol .
Chemical Reactions Analysis
N-Cyclohexanecarbonylpentadecylamine is known to inhibit the acid amidase from rat lung with an IC50 of 4.5 microM, without inhibiting FAAH at concentrations up to 100 microM . The inhibition was reversible and non-competitive . This compound also inhibited the acid amidase in intact alveolar macrophages .
Physical And Chemical Properties Analysis
N-Cyclohexanecarbonylpentadecylamine has a molecular weight of 337.6 g/mol . The compound has a XLogP3-AA of 7.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 16 . The exact mass of the compound is 337.334464995 g/mol . The compound has a topological polar surface area of 43.1 Ų . The heavy atom count is 24 .
Aplicaciones Científicas De Investigación
Inhibitor of Acid Amidase
“N-Cyclohexanecarbonylpentadecylamine” is known to be a selective inhibitor of the acid amidase . This enzyme promotes the hydrolysis of palmitoylethanolamide . The compound inhibits the acid amidase from rat lung with an IC50 of 4.5 µM, without inhibiting FAAH (fatty acid amide hydrolase) at concentrations up to 100 µM .
Biochemical Research
This compound is used in biochemical research, particularly in the study of endocannabinoids . Endocannabinoids are a group of lipids that activate the same receptors as cannabinoids, but are produced naturally by cells in the human body .
Neuroscience Research
“N-Cyclohexanecarbonylpentadecylamine” is also used in neuroscience research . It helps in understanding the role of endocannabinoids in the nervous system .
Lipid Biochemistry
This compound is used in lipid biochemistry research . It aids in the study of the roles of lipids in biology, health, and disease .
Pharmaceutical Development
“N-Cyclohexanecarbonylpentadecylamine” is used in the development of pharmaceuticals . Its inhibitory properties make it a potential candidate for drug development .
Cannabinoid Research
This compound is used in cannabinoid research . It helps in understanding the biological activity of cannabinoids and their potential therapeutic uses .
Mecanismo De Acción
- Acid amidase is an enzyme responsible for hydrolyzing N-acylethanolamines, including bioactive compounds like anandamide (N-arachidonoylethanolamine) .
- Unlike fatty acid amide hydrolase (FAAH), which operates at alkaline pH, this acid amidase specifically functions under acidic conditions .
- This inhibition affects downstream signaling pathways involving N-acylethanolamines, which play roles in inflammation and pain .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Direcciones Futuras
Propiedades
IUPAC Name |
16-amino-1-cyclohexylhexadecan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO/c23-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(24)21-17-13-12-14-18-21/h21H,1-20,23H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVGWQDLAVSRHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCCCCCCCCCCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700528 |
Source


|
| Record name | 16-Amino-1-cyclohexylhexadecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexanecarbonylpentadecylamine | |
CAS RN |
702638-84-4 |
Source


|
| Record name | 16-Amino-1-cyclohexylhexadecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes N-Cyclohexanecarbonylpentadecylamine a useful tool in studying N-acylethanolamine metabolism?
A1: N-Cyclohexanecarbonylpentadecylamine acts as a selective inhibitor of the acid amidase responsible for degrading N-acylethanolamines like Anandamide. [] This selectivity is crucial because it allows researchers to differentiate the activity of this acid amidase from Fatty Acid Amide Hydrolase (FAAH), another enzyme involved in N-acylethanolamine hydrolysis but with an alkaline pH optimum. [] By using N-Cyclohexanecarbonylpentadecylamine, researchers can specifically inhibit the acid amidase pathway, enabling a clearer understanding of each enzyme's individual contribution to N-acylethanolamine metabolism in various tissues and cells. []
Q2: How does N-Cyclohexanecarbonylpentadecylamine inhibit the acid amidase?
A2: The research indicates that N-Cyclohexanecarbonylpentadecylamine inhibits the acid amidase in a reversible and non-competitive manner. [] This suggests that it doesn't compete with the substrate (N-acylethanolamines) for the active site. Instead, it likely binds to an allosteric site on the enzyme, altering the enzyme's conformation and hindering its catalytic activity. [] Further studies are needed to fully elucidate the exact binding mechanism and the specific interactions between N-Cyclohexanecarbonylpentadecylamine and the acid amidase.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

